Bienvenue dans la boutique en ligne BenchChem!

[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Lipophilicity Blood-brain barrier permeability ORL1 receptor ligands

[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid (C20H25ClN2O3, MW 376.88, clogP 4.56) is a synthetic small molecule that integrates a 6-chloroindole moiety with a cyclohexylacetic acid pharmacophore via a propanoyl-aminomethyl linker. The compound belongs to the patented class of substituted cyclohexylacetic acid derivatives developed as dual ORL1 (opioid receptor-like receptor ligands and noradrenaline/serotonin reuptake inhibitors.

Molecular Formula C20H25ClN2O3
Molecular Weight 376.9 g/mol
Cat. No. B14934409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
Molecular FormulaC20H25ClN2O3
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=C2C=C(C=C3)Cl
InChIInChI=1S/C20H25ClN2O3/c21-16-5-4-15-6-10-23(17(15)12-16)11-7-18(24)22-14-20(13-19(25)26)8-2-1-3-9-20/h4-6,10,12H,1-3,7-9,11,13-14H2,(H,22,24)(H,25,26)
InChIKeyZDEIVPLVSYNOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid: A 6-Chloroindole-Cyclohexylacetic Acid Hybrid for ORL1 and Monoamine Reuptake Research


[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid (C20H25ClN2O3, MW 376.88, clogP 4.56) is a synthetic small molecule that integrates a 6-chloroindole moiety with a cyclohexylacetic acid pharmacophore via a propanoyl-aminomethyl linker. The compound belongs to the patented class of substituted cyclohexylacetic acid derivatives developed as dual ORL1 (opioid receptor-like 1) receptor ligands and noradrenaline/serotonin reuptake inhibitors [1]. The 6-chloroindole scaffold is a privileged structure in medicinal chemistry, appearing in clinical-stage FAAH inhibitors, CRTH2 antagonists, and integrin αvβ3 antagonists [2]. The compound is cataloged in the ZINC database (ZINC20103860) with similarity ensemble predictions suggesting potential 5-HT4 receptor engagement (HTR4, P-value 35) [3]. No peer-reviewed pharmacological data have been published for this specific compound, and procurement decisions must rely on patent-defined structural class activity, in silico predictions, and differential physicochemical properties relative to close analogs.

Why the 6-Chloroindole Propanoyl Linker Prevents Simple Substitution with Other Indole-Cyclohexylacetic Acid Analogs


Within the indole-cyclohexylacetic acid series, three mutually reinforcing structural features jointly determine target engagement: (i) the position and nature of the indole halogen substitution (6-Cl vs. 4-Cl, 6-F, or unsubstituted), (ii) the carbonyl linker length (propanoyl C3 vs. acetyl C2), and (iii) the stereoelectronic properties of the cyclohexylacetic acid head group. The 6-chloro substituent introduces a distinctive halogen-bond donor and modulates the indole ring electron density, altering π-stacking and hydrogen-bonding capacity relative to the 4-chloro isomer or the unsubstituted indole [1]. In the Grünenthal ORL1 patent series, indole ring substitution pattern and linker composition are explicitly enumerated as variables determining receptor subtype selectivity and monoamine transporter engagement; generic interchange without preserving the 6-Cl, propanoyl, and cyclohexylacetic acid tether simultaneously risks loss of dual ORL1/SNRI pharmacophore activity [1]. ZINC SEA predictions further differentiate the 6-chloro analog from its congeners by ligand-based similarity to the 5-HT4 receptor (HTR4), a target not predicted for closely related analogs with divergent substitution patterns [2]. The compound's relatively high clogP (4.56) compared to unsubstituted or fluoro congeners also impacts membrane permeability, protein binding, and assay compatibility, making direct substitution without re-optimization inadvisable [2].

Quantitative Differentiation Evidence for [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid Against Closest Analogs


Lipophilicity Advantage: 6-Chloro vs. Unsubstituted Indole — A 1.5-logP Unit Increase Drives Membrane Partitioning and Blood-Brain Barrier Penetration Potential

The 6-chloro substitution on the indole ring elevates the calculated partition coefficient (clogP) of the target compound to 4.56, compared with an estimated clogP of approximately 3.0–3.2 for the unsubstituted indole analog [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid (C20H26N2O3, MW 342.43). This difference of ~1.5 logP units translates to a roughly 30-fold increase in predicted octanol-water partition coefficient, a parameter that correlates with enhanced passive membrane permeability and potential CNS penetration [1]. For CNS-targeted programs exploring ORL1-mediated analgesia or mood modulation, the higher lipophilicity positions the 6-chloro analog closer to the established CNS drug-like chemical space (median clogP ~3.5–4.5 for CNS drugs) than the unsubstituted congener [2].

Lipophilicity Blood-brain barrier permeability ORL1 receptor ligands

Regioisomeric Differentiation: 6-Chloro vs. 4-Chloro Indole Substitution Alters Predicted Target Engagement Profile

The position of the chlorine atom on the indole ring (C6 vs. C4) is a critical determinant of molecular recognition. The 6-chloro isomer places the halogen substituent at the indole position most commonly associated with FAAH inhibitory activity and CRTH2 antagonism, as documented in patent literature where the 6-haloindole motif is explicitly preferred over 4- or 5-substitution patterns for target engagement [1]. In contrast, the 4-chloro isomer [1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid (C20H25ClN2O3, same MW) presents steric hindrance adjacent to the propanoyl attachment point, potentially restricting conformational freedom of the linker and altering the presentation of the cyclohexylacetic acid pharmacophore to the receptor orthosteric site. While no head-to-head pharmacological data exist, the 6-chloro substitution pattern matches the substitution vector found in the clinical FAAH inhibitor PF-04457845 and the CRTH2 antagonist fevipiprant series, providing a stronger structural precedent for target-class activity than the 4-chloro isomer [2].

Regioisomerism Structure-activity relationship GPCR selectivity

Linker Length Differentiation: Propanoyl (C3) vs. Acetyl (C2) Determines Conformational Flexibility and Pharmacophore Reach

The target compound incorporates a propanoyl linker (3-carbon chain: -CO-CH2-CH2-) between the indole nitrogen and the aminomethyl-cyclohexyl scaffold. The closest acetyl analog, [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid (C19H23ClN2O3, MW 362.85), possesses a shorter 2-carbon linker (-CO-CH2-). A survey of the Grünenthal ORL1 patent (DE102004023507A1) and related indole-acetic acid patents reveals that linker length is systematically varied across exemplified compounds, with the propanoyl linker specifically represented in structures designed to optimize dual ORL1 agonism/antagonism and noradrenaline/serotonin reuptake inhibition [1]. The extra methylene unit in the propanoyl linker increases the maximum distance between the indole centroid and the cyclohexyl ring by approximately 1.3 Å (based on standard C-C bond lengths), enabling the indole and cyclohexylacetic acid moieties to simultaneously occupy distal subsites within the ORL1 binding pocket that may be inaccessible to the shorter acetyl-bridged analog [2].

Linker optimization Conformational analysis ORL1 receptor pharmacophore

Predicted Target Complementarity: In Silico SEA Profile Suggests 5-HT4 Receptor Engagement Differentiates the 6-Chloro Compound from Halogen-Free or Fluoro Congeners

Similarity Ensemble Approach (SEA) predictions from the ZINC database, computed against ChEMBL20, identify the 5-hydroxytryptamine receptor 4 (HTR4/5-HT4) as the top predicted protein target for the target compound, with a P-value of 35 and a maximum Tanimoto coefficient (Tc) of 0.43 against known HTR4 ligands [1]. This prediction is notable because 5-HT4 receptor agonism has been independently linked to enhanced cognitive function and gastrointestinal motility — therapeutic areas that partially overlap with the ORL1/SNRI pharmacology claimed in the Grünenthal patent [2]. In contrast, fluorinated analogs in the same series (e.g., the 6-fluoro congener, C20H25FN2O3, MW 360.43) are predicted to exhibit distinct SEA profiles due to the altered electrostatic potential and hydrogen-bonding capacity of fluorine versus chlorine, potentially redirecting target prediction away from aminergic GPCRs. The P-value of 35, while not meeting stringent significance thresholds (P < 1 × 10^-3 for high-confidence prediction), nonetheless provides a computable differentiation metric that can guide target-based screening triage.

In silico target prediction SEA analysis 5-HT4 receptor Polypharmacology

Limitations Caveat: Absence of Published Pharmacological Data Requires Prospective Experimental Validation in Any Procurement Context

A critical evidence gap must be explicitly acknowledged: the target compound has zero entries in the ChEMBL20 bioactivity database and is not reported in any peer-reviewed publications indexed by PubMed, as of the ZINC database annotation date [1]. All differentiation claims in this guide rest on class-level inference from broader patent disclosures (DE102004023507A1, US20070208004), in silico predictions (SEA), or physicochemical comparisons with structurally related analogs. No experimental EC50, IC50, Ki, Kd, pharmacokinetic, or in vivo efficacy data exist for [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid specifically. Consequently, procurement for any target-based or phenotypic screening program must include appropriate positive and negative controls, and results should be interpreted as exploratory. The compound's value proposition rests on its structural positioning at the intersection of three validated medicinal chemistry vectors (6-chloroindole, propanoyl linker, cyclohexylacetic acid head group) rather than on demonstrated potency or selectivity [2].

Data transparency Procurement risk Experimental validation

Recommended Research Application Scenarios for [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid Based on Differentiating Evidence


Exploratory ORL1/NOP Receptor Screening with Dual Monoamine Reuptake Hypothesis Testing

The compound's structural alignment with the Grünenthal DE102004023507A1 patent series — which claims substituted cyclohexylacetic acid derivatives as dual ORL1 receptor ligands and noradrenaline/serotonin reuptake inhibitors — positions it as a suitable exploratory probe for laboratories investigating nociceptin/orphanin FQ (NOP) receptor pharmacology with polypharmacological readouts [1]. The propanoyl linker and cyclohexylacetic acid head group preserve the key pharmacophoric elements of the patented scaffold, while the 6-chloroindole substitution elevates lipophilicity (clogP 4.56) into a range compatible with CNS target engagement [2]. Researchers should design primary assays measuring ORL1 receptor activation (cAMP or β-arrestin recruitment) alongside norepinephrine and serotonin transporter inhibition in parallel, using known ORL1 ligands (e.g., nociceptin, J-113397) and SNRI standards (e.g., venlafaxine, duloxetine) as assay controls. The complete absence of published pharmacological data for this compound necessitates establishing full concentration-response curves and confirming activity in orthogonal assay formats before drawing mechanistic conclusions.

Structure-Activity Relationship (SAR) Studies on 6-Haloindole Propanoyl Linker Series for FAAH or CRTH2 Target Classes

The 6-chloroindole motif is a validated pharmacophore in fatty acid amide hydrolase (FAAH) inhibition (e.g., PF-04457845) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonism (e.g., fevipiprant series) [1]. This compound, featuring the 6-chloroindole coupled to a propanoyl-aminomethyl-cyclohexylacetic acid tail, represents a hybrid scaffold that may be systematically compared against the 4-chloro regioisomer and the 6-fluoro, unsubstituted indole, and acetyl-linker congeners to map the contribution of each structural feature to target engagement. High-throughput FAAH enzyme inhibition assays (using fluorometric or LC-MS-based readouts) and CRTH2 β-arrestin recruitment or cAMP assays in recombinant cell lines are recommended. The ZINC SEA prediction of 5-HT4 receptor engagement (HTR4, P-value 35) further supports broader aminergic GPCR profiling to assess selectivity [2].

Physicochemical Benchmarking and In Vitro ADME Profiling of a High-clogP Indole-Cyclohexylacetic Acid Chemical Probe

With a computed clogP of 4.56, the compound occupies the upper lipophilicity range of the CNS drug-like chemical space [1]. This property, conferred primarily by the 6-chloro substitution and the cyclohexyl ring, makes the compound a valuable tool for studying the impact of elevated lipophilicity on in vitro ADME parameters within the indole-acetic acid chemotype. Recommended profiling includes: (i) parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer permeability to quantify passive vs. active transport; (ii) microsomal metabolic stability (human and rodent liver microsomes) to assess CYP-mediated clearance; (iii) plasma protein binding (equilibrium dialysis); and (iv) CYP450 inhibition panel to flag potential drug-drug interaction liability. Comparative data against the less lipophilic unsubstituted indole analog (estimated clogP ~3.0) and the shorter acetyl-linker variant will directly quantify the ADME consequences of the 6-Cl + propanoyl combination, generating actionable SAR for medicinal chemistry optimization [2].

In Silico Docking and Molecular Dynamics Studies Leveraging the ORL1 Receptor Structural Template

Although no experimental structure of the ORL1 receptor bound to a cyclohexylacetic acid ligand is publicly available, homology models based on opioid receptor crystal structures (δ, κ, μ, and NOP) can be constructed for computational docking studies [1]. The target compound, with its distinct 6-chloroindole, propanoyl linker, and cyclohexylacetic acid moieties, provides a multi-feature pharmacophore suitable for induced-fit docking and molecular dynamics (MD) simulations to predict binding poses and key residue interactions. The ~1.3 Å longer linker compared to acetyl analogs is predicted to enable simultaneous engagement of the orthosteric pocket (indole) and an extended allosteric or sub-pocket (cyclohexylacetic acid), a hypothesis testable through free energy perturbation (FEP) calculations comparing propanoyl vs. acetyl linker binding energies. The 6-Cl substituent can be probed for halogen-bonding interactions with backbone carbonyls or π-systems, providing a structural rationale for the chlorine positional preference [2].

Quote Request

Request a Quote for [1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.